5-Hydroxydecanoate sodium (5-HD sodium, CAS 71186-53-3) is a selective, water-soluble inhibitor of the mitochondrial ATP-sensitive potassium channel (mitoK_ATP). In pharmacological and physiological research, distinguishing between sarcolemmal and mitochondrial K_ATP channel activity is critical for mapping cellular survival pathways, particularly in ischemia-reperfusion models. Procuring the sodium salt form of 5-HD provides a distinct handling advantage over the free acid by ensuring rapid, complete dissolution in aqueous physiological buffers up to 100 mM. This eliminates the need for organic co-solvents like DMSO, which can independently alter cellular bioenergetics and confound cardioprotection assays .
Substituting 5-HD sodium with broad-spectrum K_ATP blockers like glibenclamide fundamentally compromises assay specificity. Glibenclamide indiscriminately blocks both sarcolemmal (sarcK_ATP) and mitochondrial (mitoK_ATP) channels, making it impossible to isolate mitochondrial-driven cardioprotective mechanisms from sarcolemmal-driven action potential alterations [1]. Furthermore, attempting to use the free acid form of 5-hydroxydecanoate introduces severe processability issues; the free acid exhibits poor aqueous solubility and lower stability, requiring organic solvents that disrupt delicate Langendorff isolated-heart perfusions and patch-clamp electrophysiology. Procuring the sodium salt ensures targeted mitoK_ATP inhibition while maintaining strict buffer fidelity.
5-HD sodium is established as the definitive tool for isolating mitoK_ATP activity. While glibenclamide blocks both channel isoforms and HMR-1098 selectively targets sarcK_ATP, 5-HD sodium exclusively inhibits the mitochondrial isoform at standard working concentrations (50-100 µM). In comparative functional assays, 5-HD abolishes the infarct-sparing effects of ischemic preconditioning without altering the shortening of the cardiac action potential duration (APD), a process controlled by sarcK_ATP. In contrast, glibenclamide disrupts both metrics [1].
| Evidence Dimension | K_ATP Isoform Inhibition Specificity |
| Target Compound Data | 5-HD sodium selectively blocks mitoK_ATP without affecting APD shortening |
| Comparator Or Baseline | Glibenclamide blocks both mitoK_ATP and sarcK_ATP; HMR-1098 blocks only sarcK_ATP |
| Quantified Difference | Complete functional separation of mitochondrial vs. sarcolemmal channel blockade |
| Conditions | Isolated cardiomyocyte and whole-heart ischemia-reperfusion models |
Buyers must select 5-HD sodium to accurately prove that a novel drug or preconditioning protocol acts specifically through mitochondrial, rather than surface, potassium channels.
The physical form of a channel blocker dictates its utility in perfusion systems. 5-HD sodium achieves an aqueous solubility of up to 100 mM in pure water or physiological saline. In stark contrast, glibenclamide is practically insoluble in water and requires dissolution in DMSO or ethanol. Because even low concentrations of DMSO can exert baseline antioxidant or toxic effects in ischemia-reperfusion models, the high aqueous solubility of 5-HD sodium allows researchers to maintain pristine, solvent-free control conditions .
| Evidence Dimension | Maximum Aqueous Solubility |
| Target Compound Data | 5-HD sodium: ≥100 mM in water |
| Comparator Or Baseline | Glibenclamide: <0.1 mM in water (requires organic solvent) |
| Quantified Difference | >1000-fold higher aqueous solubility for the sodium salt |
| Conditions | Standard physiological buffer preparation at room temperature |
High aqueous solubility streamlines buffer preparation and eliminates the risk of organic solvent artifacts in sensitive metabolic assays.
In adenosine-enhanced or ischemic preconditioning (IPC) models, identifying the exact end-effector of protection is essential. Studies demonstrate that administering 5-HD sodium prior to ischemia completely reverses IPC-mediated infarct size reduction. However, administering the sarcolemmal-specific blocker HMR-1883 has no effect on infarct size, though it does decrease postischemic functional recovery. This quantitative divergence proves that 5-HD is the required reagent for isolating the infarct-sparing mechanism of mitoK_ATP from the functional recovery aspects governed by sarcK_ATP [1].
| Evidence Dimension | Reversal of Preconditioning Infarct Size Reduction |
| Target Compound Data | 5-HD sodium significantly increases infarct size back to non-preconditioned baseline |
| Comparator Or Baseline | HMR-1883 (sarcK_ATP blocker) has no effect on infarct size reduction |
| Quantified Difference | Complete blockade of structural protection by 5-HD vs. 0% blockade by HMR-1883 |
| Conditions | Adenosine-enhanced ischemic preconditioning in isolated heart models |
Procuring 5-HD sodium is mandatory for researchers needing to validate mitochondrial-specific structural protection in preclinical cardiovascular drug development.
Because 5-HD sodium easily dissolves in aqueous buffers up to 100 mM, it is highly suitable for Langendorff perfusion systems. It allows researchers to introduce the inhibitor directly into the perfusate without DMSO, ensuring that baseline myocardial contractility and reactive oxygen species (ROS) measurements remain unconfounded by solvent artifacts .
When screening new K_ATP channel openers (e.g., BMS-191095 analogs), 5-HD sodium is used as the definitive negative control. By demonstrating that 5-HD abolishes the cardioprotective effects of a new compound without altering its peripheral vasorelaxant properties, developers can confirm the drug's selectivity for mitochondrial over sarcolemmal targets [1].
In isolated mitochondrial fractions, 5-HD sodium is utilized to block potassium influx and subsequent matrix swelling induced by pharmacological openers like diazoxide. Its targeted action ensures that the observed changes in matrix volume and respiration are strictly attributed to mitoK_ATP dynamics rather than off-target membrane effects [2].